molecular formula C14H18N4O4S B2755594 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide CAS No. 1797715-07-1

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide

Cat. No.: B2755594
CAS No.: 1797715-07-1
M. Wt: 338.38
InChI Key: DRUONUSMZWNCDE-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Dimethylaminopyridine (DMAP), which is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical and Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .

Scientific Research Applications

Nonlinear Optical (NLO) Materials Benzenesulfonamide derivatives have also been investigated for their potential in second-order nonlinear optical (NLO) properties, which are essential for applications in optical computing, telecommunications, and laser technology. The synthesis and characterization of thienyl-substituted pyridinium salts, including benzenesulfonamide derivatives, revealed compounds with noncentrosymmetric structures and significant second harmonic generation (SHG) efficiencies. These findings suggest their utility in developing NLO materials (Li et al., 2012).

Alzheimer’s Disease Treatment A study on the synthesis of sulfonamides derived from 4-methoxyphenethylamine highlighted the potential of these compounds as therapeutic agents for Alzheimer’s disease. The research demonstrated that certain derivatives exhibit significant acetylcholinesterase inhibitory activity, comparable to established treatments. This suggests their potential application in developing treatments for neurodegenerative diseases like Alzheimer’s (Abbasi et al., 2018).

Antifungal and Anti-HIV Activities New benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities. Some of these compounds exhibited promising in vitro activity, indicating the potential of benzenesulfonamide derivatives in developing new antifungal and anti-HIV medications (Zareef et al., 2007).

Corrosion Inhibition Research into the adsorption and corrosion inhibition properties of piperidine derivatives, including benzenesulfonamide compounds, on iron surfaces has shown significant potential. Quantum chemical calculations and molecular dynamics simulations suggest these compounds can effectively inhibit corrosion, which is valuable for protecting metal structures and components in various industrial applications (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .

Safety and Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal in contact with skin, causes skin irritation, serious eye damage, and causes damage to organs. It is toxic if swallowed or if inhaled .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-18(2)13-12(9-15-14(16-13)22-4)17-23(19,20)11-7-5-6-10(8-11)21-3/h5-9,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUONUSMZWNCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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